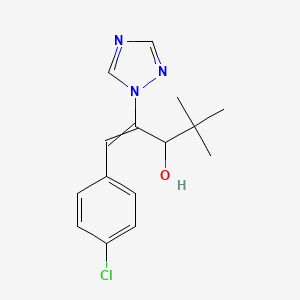

Uniconazole

描述

Structure

3D Structure

属性

分子式 |

C15H18ClN3O |

|---|---|

分子量 |

291.77 g/mol |

IUPAC 名称 |

1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol |

InChI |

InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3 |

InChI 键 |

YNWVFADWVLCOPU-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O |

产品来源 |

United States |

Mechanistic Insights into Uniconazole S Action in Plants

Inhibition of Gibberellin Biosynthesis by Uniconazole (B1683454)

The most well-documented effect of this compound is its potent inhibition of gibberellin (GA) production. biosynth.comontosight.ai Gibberellins (B7789140) are a class of hormones crucial for various developmental processes, most notably stem and internode elongation. tandfonline.com By curbing the synthesis of active GAs, this compound effectively retards plant growth, leading to a more compact, dwarfed stature. plantgrowthhormones.com

This compound acts as a specific inhibitor of ent-kaurene (B36324) oxidase (KO), a key enzyme in the gibberellin biosynthesis pathway. ontosight.aioup.com This enzyme, a cytochrome P450 monooxygenase (specifically CYP701A), is responsible for catalyzing the three-step oxidation of ent-kaurene into ent-kaurenoic acid. oup.comnii.ac.jpoup.com This conversion is a critical bottleneck in the production of all subsequent GAs. oup.com

The inhibitory action of this compound is thought to occur through its interaction with the P450 active site, where it binds to the heme-iron atom via a nitrogen atom, competing with the natural substrate, ent-kaurene. oup.comnii.ac.jp This blockage effectively halts the GA synthesis pathway at an early stage. oup.com Studies have also shown that this compound can inhibit KO in fungi, despite the low sequence homology between plant and fungal KO enzymes. tandfonline.com

The reduction in endogenous gibberellin levels triggered by this compound leads to several observable physiological changes in plants. These effects are direct consequences of the diminished role of GAs in promoting cell division and elongation.

Reduced Stem Elongation and Internode Length: The most prominent effect is a significant reduction in plant height, achieved by shortening the internodes without necessarily affecting the number of nodes. plantgrowthhormones.comresearchgate.net This is a direct result of inhibited cell elongation in the stems. doraagri.com

Altered Leaf Morphology: Leaves of this compound-treated plants are often smaller, thicker, and appear darker green. plantgrowthhormones.com The darker color is attributed to an increase in chlorophyll (B73375) content. wikipedia.org

Inhibition of Flowering in Some Species: In certain plants, such as the short-day plant Pharhitis nil, a decrease in the endogenous GA level due to this compound application has been shown to inhibit flowering, suggesting that GAs are essential for this process. tandfonline.com

Promotion of Tillering and Lateral Growth: By suppressing apical dominance, which is influenced by gibberellins, this compound can promote the growth of lateral buds and tillers, leading to a bushier plant structure. plantgrowthhormones.comdoraagri.com

The table below summarizes research findings on the effect of this compound on maize mesocotyl elongation, demonstrating the inhibitory effect on GA-regulated growth.

| Treatment Group | Seeding Depth | Change in Endogenous GA1 Content | Effect on Mesocotyl Elongation |

| Maize Inbred Line 3681-4 | 20 cm | -28.4% with this compound | Significantly Inhibited |

| Maize Inbred Line 178 | 20 cm | -18.0% with this compound | Significantly Inhibited |

| Maize Inbred Line 3681-4 | 2 cm | -23.2% with this compound | Significantly Inhibited |

| Maize Inbred Line 178 | 2 cm | -9.5% with this compound | Significantly Inhibited |

| Data sourced from a study on maize mesocotyl elongation. tandfonline.com |

Molecular Target: ent-Kaurene Oxidase Inhibition

Modulation of Endogenous Plant Hormone Homeostasis by this compound

This compound treatment consistently leads to an increase in the endogenous levels of abscisic acid (ABA). smujo.idfrontiersin.org However, this is not due to an increase in ABA synthesis. Instead, this compound acts as a potent inhibitor of ABA catabolism (breakdown). tandfonline.com

The specific molecular target is ABA 8'-hydroxylase (CYP707A), a key cytochrome P450 enzyme that catalyzes the first step in the primary ABA degradation pathway. tandfonline.comoup.com This compound-P (B1683726) has been identified as a strong competitive inhibitor of this enzyme, with one study reporting a Ki value of 8.0 nM. tandfonline.com By blocking the breakdown of ABA, the hormone accumulates in plant tissues. tandfonline.comoup.com This elevated ABA level is linked to enhanced drought tolerance in treated plants, as ABA plays a critical role in stress responses, such as stomatal closure to reduce water loss. tandfonline.comoup.com In cotton callus, this compound enhanced ABA levels during the proliferation stage, which, in conjunction with reduced auxin, promoted the formation of embryogenic callus. frontiersin.orgnih.gov

| Plant | Treatment | Change in ABA Levels | Reference |

| Arabidopsis thaliana | This compound-P | 2-fold increase compared to control | tandfonline.comoup.com |

| Barley (Hordeum vulgare) | This compound under saline conditions | Increased ABA content | smujo.id |

| Cotton (Gossypium hirsutum) Callus | This compound | Enhanced ABA level in proliferation stage | frontiersin.org |

| Rapeseed (Brassica napus) | This compound (0.5-2.0 mg/L) | Rise in ABA in roots and shoots | researchgate.net |

The application of this compound has been shown to increase the levels of endogenous cytokinins (CK). smujo.idnih.gov Cytokinins are involved in numerous aspects of plant growth, including cell division, chlorophyll synthesis, and delaying senescence. Research indicates that this compound treatment can lead to enhanced CK biosynthesis. nih.govmdpi.comfrontiersin.org This increase in CKs is thought to contribute to some of the secondary effects of this compound, such as increased chlorophyll content, by up-regulating key enzymes in the chlorophyll biosynthesis pathway and reducing the degradation of photosynthetic pigments. nih.govfrontiersin.org In duckweed, the increase in endogenous CK levels was found to positively promote the activity of enzymes involved in starch synthesis. researchgate.net

The following table presents data from a study on cotton callus, illustrating the impact of this compound on hormone levels.

| Hormone | Treatment Stage | Effect of this compound |

| Indole (B1671886) Acetic Acid (IAA) | Callus initiation and proliferation | Significantly suppressed |

| Abscisic Acid (ABA) | Callus proliferation stage | Enhanced |

| Data sourced from a study on somatic embryogenesis in cotton. frontiersin.org |

Interactions with Ethylene (B1197577), Brassinosteroids (BR), Jasmonic Acid (JA), and Salicylic (B10762653) Acid (SA) Pathways

This compound's influence extends beyond the gibberellin (GA) and abscisic acid (ABA) pathways, engaging in complex crosstalk with other crucial phytohormone signaling networks, including those of ethylene, brassinosteroids (BRs), jasmonic acid (JA), and salicylic acid (SA). These interactions underscore the intricate regulatory web that governs plant growth, development, and stress responses. By modulating one pathway, this compound often triggers a cascade of compensatory or antagonistic effects in others. tandfonline.comfrontiersin.org

Interaction with Brassinosteroid (BR) Pathway

The interaction between this compound and the brassinosteroid pathway is one of its most significant secondary effects. This compound is a recognized inhibitor of BR biosynthesis. nih.govfrontiersin.org This inhibition occurs through a mechanism similar to its effect on GA biosynthesis, targeting a key cytochrome P450 monooxygenase.

Detailed Research Findings:

Inhibition of DWF4: Research has demonstrated that this compound potently inhibits DWF4 (DWARF4), a cytochrome P450 enzyme that catalyzes the C-22α hydroxylation steps in the BR biosynthetic pathway. tandfonline.comnih.gov Specifically, it blocks the oxidation of campestanol (B1668247) to 6-deoxocathasterone (B1256893). tandfonline.com This inhibition is a key reason for the dwarfism and altered growth patterns observed in this compound-treated plants, which cannot be fully rescued by the application of gibberellins alone. nih.gov

Phenotypic Evidence: The inhibitory effect of this compound on BR biosynthesis was first suggested by studies on Zinnia elegans mesophyll cells. The effects of this compound on tracheary element formation could be reversed by the application of brassinolide (B613842) (the most active BR), but not by gibberellic acid, indicating a distinct inhibitory action on the BR pathway. nih.gov

Biochemical Evidence: Further studies provided direct evidence of this inhibition. For instance, this compound treatment was found to reduce the levels of castasterone (B119632), an endogenous brassinosteroid, in Pisum sativum. nih.gov In maize, the application of this compound to a BR-deficient mutant (na2) successfully phenocopied the characteristics of a BR-GA double mutant, providing genetic evidence for its dual inhibitory role. nih.gov

Due to its simultaneous impact on GA, ABA, and BR pathways, this compound is often considered a non-specific inhibitor, making it a tool for studying the broader interplay between these hormonal systems rather than for targeted manipulation of BR levels alone. nih.gov

Table 1: Research Findings on this compound's Interaction with the Brassinosteroid (BR) Pathway

| Plant Species/System | Key Finding | Observed Effect | Reference |

|---|---|---|---|

| Arabidopsis | Inhibition of DWF4 enzyme | Blocks the oxidation of campestanol to 6-deoxocathasterone in the BR biosynthesis pathway. | tandfonline.com |

| Zinnia elegans (mesophyll cells) | Reversal of inhibitory effects | This compound-induced changes were rescued by brassinolide (BL) application but not by gibberellic acid (GA₃), indicating BR pathway inhibition. | nih.gov |

| Pisum sativum (Pea) | Reduction of endogenous BRs | Treatment with this compound lowered the levels of castasterone (CS). | nih.gov |

| Zea mays (Maize) | Genetic interaction | Application of this compound to the BR-deficient na2 mutant phenocopied the dwarfism of a BR-GA double mutant. | nih.gov |

Interaction with Ethylene Pathway

The interaction between this compound and the ethylene signaling pathway appears to be complex and can vary depending on the plant species and experimental conditions. Evidence points towards both upregulation of ethylene responses and inhibition of ethylene biosynthesis.

Detailed Research Findings:

Increased Ethylene Levels and Signaling: In some instances, this compound treatment has been associated with an increase in ethylene concentration or an enhancement of ethylene signaling. smujo.id A transcriptome analysis of litchi inflorescences revealed that this compound treatment significantly upregulated the expression of seven out of nine genes encoding Ethylene Response Factors (ERFs), which are key transcription factors in the ethylene signaling cascade. plos.org

Inhibition of Ethylene Biosynthesis: Conversely, other studies report an inhibitory effect. In mung bean seedlings, this compound was found to reduce the levels of both ethylene and its immediate precursor, 1-aminocyclopropane-1-carboxylic acid (ACC). annualreviews.org This suggests that this compound, like other triazoles, may interfere with the enzymes involved in ethylene production. researchgate.net Research on potted ornamental plants also noted that this compound reduced postharvest flower abscission in the absence of exogenous ethylene, suggesting an interaction with endogenous ethylene production. researchgate.net

This variability suggests that this compound's effect on ethylene may be an indirect consequence of its primary actions on other hormones, leading to species-specific adjustments in the hormonal network.

Table 2: Research Findings on this compound's Interaction with the Ethylene Pathway

| Plant Species | Key Finding | Observed Effect | Reference |

|---|---|---|---|

| Barley (Hordeum vulgare) | Increased ethylene concentration | This compound application increased the concentration of ethylene. | smujo.id |

| Litchi (Litchi chinensis) | Upregulation of signaling components | Upregulated the expression of multiple Ethylene Response Factor (ERF) genes. | plos.org |

| Mung Bean (Vigna radiata) | Inhibition of biosynthesis | Reduced levels of ethylene and its precursor, ACC. | annualreviews.org |

| Portulaca (Portulaca oleracea) | Interaction with endogenous ethylene | Reduced flower abscission in plants not treated with exogenous ethylene, implying an effect on internal ethylene production or sensitivity. | researchgate.net |

Interactions with Jasmonic Acid (JA) and Salicylic Acid (SA) Pathways

Direct mechanistic studies on the effect of this compound on the JA and SA pathways are less common than for GAs and BRs. However, evidence from transcriptomic analyses and the well-established principle of hormone crosstalk indicate that this compound indirectly influences these defense-related hormone pathways. tandfonline.comresearchgate.net

Detailed Research Findings:

Hormone Crosstalk: JA and SA are central to plant defense responses, often acting antagonistically to growth-promoting hormones like GAs and BRs in a phenomenon known as the "growth-defense tradeoff". pnas.orgnih.gov By inhibiting GA and BR biosynthesis, this compound shifts the plant's resources away from growth and potentially towards a state that is primed for defense, thereby indirectly impacting JA and SA signaling. tandfonline.comfrontiersin.org

Transcriptomic and Metabolomic Evidence: Modern analytical techniques have provided insights into these interactions.

In banana, integrated transcriptome and metabolome analysis showed that this compound treatment under cold stress enriched differentially expressed genes in pathways like plant-pathogen interactions and plant hormone signal transduction. researchgate.net Furthermore, it enriched differentially abundant metabolites in the linoleic acid and alpha-linolenic acid metabolism pathways, which are the precursors for JA biosynthesis. researchgate.net

In litchi, this compound treatment led to the enrichment of unigenes involved in the "plant hormone signal transduction" KEGG pathway, which includes JA and SA signaling components, suggesting these pathways are affected. plos.org

JA-GA Antagonism: The antagonism between JA and GA is mediated by the interaction of their respective signaling repressors, JAZ proteins and DELLA proteins. pnas.orgmdpi.com By inhibiting GA biosynthesis, this compound leads to the accumulation of DELLA proteins. This accumulation can interfere with the degradation of JAZ proteins, thereby modulating the plant's sensitivity to JA-mediated defense responses. pnas.org

SA and Growth Regulation: SA signaling is known to negatively regulate auxin signaling and plant growth, often in opposition to GAs. nih.govfrontiersin.org While direct links are still being explored, this compound's modulation of the growth-hormone balance inherently alters the context in which SA signaling operates. biorxiv.org

Table 3: Evidence for this compound's Interaction with Jasmonic Acid (JA) and Salicylic Acid (SA) Pathways

| Plant Species/System | Type of Evidence | Key Finding | Reference |

|---|---|---|---|

| General Plant Systems | Hormone Crosstalk Principle | Inhibition of growth hormones (GAs, BRs) by this compound indirectly affects the balance with defense hormones (JA, SA). | tandfonline.comfrontiersin.orgpnas.org |

| Banana (Musa spp.) | Transcriptome & Metabolome Analysis | This compound treatment enriched genes in plant-pathogen interaction pathways and metabolites in the JA biosynthesis pathway (linoleic acid metabolism). | researchgate.net |

| Litchi (Litchi chinensis) | Transcriptome Analysis | This compound treatment enriched differentially expressed genes in the general "plant hormone signal transduction" pathway, which involves JA and SA. | plos.org |

| Maize (Zea mays) | Transcriptome Analysis | Study on exogenous SA application showed it affects JA, BR, and other hormone signaling pathways, highlighting the interconnected network that this compound would influence. | mdpi.com |

Physiological and Biochemical Responses Induced by Uniconazole in Plants

Regulation of Vegetative Growth and Morphological Architecture

The most prominent effect of uniconazole (B1683454) is the inhibition of cell elongation, which directly leads to the shortening of internodes—the segments of the stem between leaf nodes. doraagri.complantgrowthhormones.comgreentreechem.com By blocking the synthesis of gibberellins (B7789140), this compound prevents the normal expansion of plant cells. ashs.orgkit.edu This has been observed in a variety of plant species, including rice, where treated plants exhibit significantly shorter lower internodes. sciopen.com Studies on figleaf gourd have also shown that immersion of seeds in this compound solutions effectively inhibits the elongation of both the hypocotyl and internodes. jircas.go.jp This fundamental action on cell growth is the basis for many of the other morphological changes induced by this compound.

The cumulative effect of shortened internodes is the development of a dwarfed or compact plant phenotype. doraagri.commade-in-china.complantgrowthhormones.com This is a desirable trait in many agricultural and horticultural applications, as it can lead to sturdier plants that are less prone to damage from wind and rain. For instance, this compound treatment has been shown to effectively reduce the plant height of various crops, including rice, wheat, and ornamental plants. doraagri.commade-in-china.commade-in-china.com In flowering Chinese cabbage, this compound treatment resulted in a significant decrease in hypocotyl length, leading to a more compact seedling. frontiersin.orgnih.gov Similarly, in baby primrose cultivars, this compound applications led to a 50% to 59% reduction in plant height compared to untreated plants. ashs.org Research on bananas has also characterized the dwarfing effect induced by this compound, which is valuable for enhancing lodging resistance in this crop. researchgate.netresearchgate.net

A significant benefit of this compound application is the enhancement of stem diameter, which directly contributes to increased lodging resistance. frontiersin.orgmdpi.comnih.gov Lodging, the bending or breaking of stems, is a major cause of yield loss in many cereal crops. By inhibiting vertical growth, the plant often redirects its resources to increase the thickness and strength of the stem. mdpi.com In rice, this compound treatment has been shown to significantly increase stem diameter, making the plants more resistant to lodging, especially under stressful conditions like salt stress or low light. sciopen.comfrontiersin.orgnih.gov Similarly, in soybean and flowering Chinese cabbage, this compound application led to a notable increase in stem diameter. frontiersin.orgnih.govmdpi.com This effect is attributed to an increase in the content of structural components like cellulose (B213188) and lignin (B12514952) in the stem cell walls. mdpi.com

Table 1: Effect of this compound on Morphological Traits of Flowering Chinese Cabbage Seedlings

| Treatment | Hypocotyl Length (cm) | Percent Decrease in Length (%) | Hypocotyl Diameter (mm) | Percent Increase in Diameter (%) |

|---|---|---|---|---|

| Control | 5.0 | - | 2.5 | - |

| This compound T1 | 4.37 | 12.65 | 2.61 | 4.36 |

| This compound T2 | 3.49 | 30.18 | 2.75 | 10.07 |

| This compound T3 | 2.85 | 43.08 | 2.84 | 13.76 |

| This compound T4 | 2.67 | 46.67 | 2.90 | 16.11 |

Data derived from studies on flowering Chinese cabbage seedlings, illustrating the dose-dependent effect of this compound on hypocotyl elongation and diameter. frontiersin.orgnih.gov

This compound can also influence the branching patterns of plants by stimulating the growth of lateral buds and increasing tillering capacity. doraagri.commade-in-china.comgreentreechem.com Tillers are additional stems that grow from the base of the main stem in grasses and cereals. By suppressing the dominance of the main growing point (apical dominance), this compound encourages the development of these lateral shoots. made-in-china.com This can lead to a bushier plant with more potential for flower and seed production. made-in-china.comgreentreechem.com In wheat, for example, this compound application can increase tillering before winter, leading to a higher number of productive heads. made-in-china.com While some studies on ornamental grasses showed limited effects on tillering, others have noted an increase in lateral shoot formation. ashs.orgresearchgate.net

Enhancement of Stem Diameter and Lodging Resistance

Photosynthetic Apparatus and Carbon Metabolism Adjustments

This compound treatment has been shown to enhance photosynthetic efficiency in several crops. plantgrowthhormones.commade-in-china.com This is often associated with an increase in the chlorophyll (B73375) content of leaves, which gives them a darker green appearance. ashs.orgujecology.com The higher concentration of chlorophyll can be attributed to a reduced rate of its degradation. ashs.org Furthermore, this compound can protect the chloroplasts from damage under stress conditions and up-regulate the expression of key enzymes in the chlorophyll biosynthesis pathway. frontiersin.org

Studies on rice under salt stress have demonstrated that this compound application can boost photosynthesis at critical growth stages, such as the booting and full heading stages. frontiersin.org This enhancement is reflected in increased net photosynthetic rates (Pn), stomatal conductance (Gs), and transpiration rates (Tr). frontiersin.org In wheat seedlings under drought stress, this compound was found to suppress the degradation of photosynthetic pigments and regulate indicators of carbon metabolism. mdpi.com Specifically, it helped to alleviate the reduction in starch content by increasing the activity of sucrose (B13894) synthase, which converts sucrose to starch. mdpi.com

This compound also influences the broader carbon metabolism of plants. Transcriptome analysis in wheat has revealed that this compound regulates the expression of genes involved in starch and sucrose metabolism, carbon fixation, and the biosynthesis of carotenoids and chlorophyll. mdpi.com This indicates a comprehensive reprogramming of carbon-related pathways in response to the growth regulator. By modulating these fundamental processes, this compound can help plants better cope with environmental stresses and optimize their use of available resources. mdpi.comnih.gov

Table 2: Effect of this compound on Photosynthetic Parameters of Rice (HD961) Under Salt Stress

| Treatment | Growth Stage | Net Photosynthetic Rate (Pn) | Stomatal Conductance (Gs) | Transpiration Rate (Tr) |

|---|---|---|---|---|

| Salt Stress | Booting Stage | -30.3% | -44.3% | -41.1% |

| Salt Stress + this compound | Booting Stage | +21.5% | +42.4% | +26.1% |

| Salt Stress | Full Heading Stage | -42.7% | -70.4% | -42.7% |

| Salt Stress + this compound | Full Heading Stage | +57.3% | +47.5% | +32.8% |

Data represents the percentage change in photosynthetic parameters compared to control conditions. The "Salt Stress" rows show the negative impact of salinity, while the "Salt Stress + this compound" rows show the restorative effect of this compound. frontiersin.org

Effects on Photosynthetic Pigment Accumulation (Chlorophyll, Carotenoids)

This compound treatment has been consistently shown to increase the concentration of photosynthetic pigments, namely chlorophylls (B1240455) and carotenoids, in a variety of plant species. mdpi.comcabidigitallibrary.orgfrontiersin.orgnih.gov This enhancement of pigment content contributes to the characteristic darker green appearance of treated plants. nih.govatlantis-press.com The mechanism behind this increase is multifaceted, involving the potential for increased cytokinin biosynthesis, which up-regulates key enzymes in the chlorophyll synthesis pathway, and the inhibition of chlorophyll catabolism, particularly under stress conditions. cabidigitallibrary.orgnih.gov

In studies on rice (Oryza sativa) subjected to salt stress, the application of this compound significantly boosted the levels of chlorophyll a, chlorophyll b, carotenoids, and total chlorophyll. nih.govfrontiersin.org For instance, in the salt-sensitive rice variety '9311', this compound treatment led to a 31.7% increase in chlorophyll a, a 53.9% rise in chlorophyll b, and a 43.7% increase in carotenoids compared to salt-stressed plants without this compound. nih.gov Similarly, research on wheat (Triticum aestivum) under drought stress found that this compound application raised the chlorophyll content in leaves. mdpi.com In the accumulator plant Stellaria media, total chlorophyll and carotenoid content reached their peak at a specific this compound concentration, showing increases of 5.58% and 7.47% respectively, compared to the control. atlantis-press.com

| Pigment | Percentage Increase with this compound (%) |

|---|---|

| Chlorophyll a | 31.7 |

| Chlorophyll b | 53.9 |

| Carotenoids | 43.7 |

| Total Chlorophyll | 38.0 |

Data sourced from a study on salt-stressed rice, showing the percentage increase in pigment content in the this compound-treated group compared to the untreated salt-stressed group. nih.gov

Modulation of Net Photosynthetic Rate and Gas Exchange Parameters

Concurrent with the increase in photosynthetic pigments, this compound application frequently enhances the net photosynthetic rate (Pn) and positively modulates gas exchange parameters. cas.czpjoes.compakbs.org This improved photosynthetic efficiency is a key factor in the compound's ability to bolster plant resilience and productivity under adverse conditions. frontiersin.orgresearchgate.net

In maize (Zea mays), this compound has been found to increase the net photosynthetic rate, stomatal conductance, and transpiration rate, which contributes to delaying leaf senescence. cas.cz Studies on rice under salt stress demonstrated that this compound application significantly boosted photosynthesis during both the booting and full heading stages. frontiersin.org For the HD961 rice variety, this compound increased the net photosynthetic rate (Pn) by 21.5% at the booting stage and 57.3% at the full heading stage compared to the salt-stressed control. frontiersin.org It also increased stomatal conductance (Gs) and transpiration rate (Tr) while having a minimal effect on intercellular CO2 concentration (Ci). frontiersin.org Likewise, in mung beans subjected to chilling stress, this compound applications drastically increased the net photosynthetic rate. nih.gov

Influence on Carbon Assimilation and Carbohydrate Partitioning

This compound exerts a significant influence on the assimilation of carbon and the subsequent partitioning of carbohydrates within the plant. It has been observed to regulate the metabolism of starches and sugars, often promoting the transport and accumulation of carbohydrates in specific plant organs, such as grains. mdpi.comnih.govfrontiersin.org

In wheat seedlings under drought stress, this compound treatment inhibited the stress-induced increase in sucrose concentration and regulated the conversion between sucrose and starch. mdpi.com This was linked to the regulation of genes associated with starch and sucrose metabolism. mdpi.com Research on rice under salt stress showed that this compound application significantly enhanced photosynthesis at the reproductive stage, which promoted the transport of carbohydrates to the grains, ultimately boosting yield components. nih.govfrontiersin.org

Dynamics of Starch Accumulation

A notable biochemical effect of this compound is the promotion of starch accumulation in various plant tissues. frontiersin.orgtandfonline.com This response is often linked to the regulation of enzymes involved in carbohydrate metabolism. nih.gov this compound treatment can lead to a substantial increase in starch content by up-regulating key enzymes in starch biosynthesis, such as ADP-glucose pyrophosphorylase (AGPase), while down-regulating enzymes involved in starch degradation, like α-amylase. nih.govcore.ac.uk

A striking example of this effect is seen in the aquatic plant duckweed (Landoltia punctata). nih.govnih.gov After treatment with this compound, the starch content in duckweed increased to as high as 48% of the plant's dry weight, compared to just 15.7% in the control group. nih.gov This dramatic increase highlights this compound's potent ability to shift carbon partitioning towards starch storage. core.ac.uk This effect has also been noted in other species, including lotus (B1177795) and potato. core.ac.uk

| Treatment | Starch Content (% of Dry Weight) |

|---|---|

| Control | 15.7 |

| This compound-Treated | 48.0 |

Data sourced from a study on the effects of this compound on duckweed, showing a significant increase in starch content as a percentage of the total dry weight after treatment. nih.gov

Enhancement of Antioxidant Defense Systems

This compound plays a crucial role in enhancing the plant's antioxidant defense mechanisms, which is a primary way it confers tolerance to various abiotic stresses. nih.govfrontiersin.org This enhancement involves the upregulation of both enzymatic and non-enzymatic antioxidant systems, which work to scavenge harmful reactive oxygen species (ROS) produced under stress conditions. researchgate.netrepec.org

Regulation of Antioxidant Enzyme Activities (e.g., Superoxide (B77818) Dismutase, Peroxidase, Catalase, Ascorbate (B8700270) Peroxidase)

Application of this compound consistently leads to increased activity of key antioxidant enzymes. atlantis-press.compakbs.org Numerous studies have documented a significant rise in the activities of Superoxide Dismutase (SOD), Peroxidase (POD), Catalase (CAT), and Ascorbate Peroxidase (APX) in this compound-treated plants under stress. frontiersin.orgpjoes.comrepec.orgnih.govkoreascience.krsemanticscholar.org

In rice seedlings under salt stress, this compound treatment significantly increased the activities of POD, CAT, and APX in both leaves and roots. nih.govfrontiersin.org For instance, in the salt-sensitive variety '9311', POD activity in the roots increased by 54.2%, and CAT activity in the roots rose by 53.9% with this compound application compared to the untreated stressed plants. nih.govfrontiersin.org Similarly, in wheat grown in semiarid regions, this compound application, both alone and combined with manganese, significantly enhanced the activities of SOD, POD, CAT, and APX, which correlated with reduced ROS accumulation. repec.org In mung beans, this compound increased the activities of SOD, POD, and CAT to alleviate oxidative damage under low temperatures. nih.gov

| Enzyme | Percentage Increase with this compound (%) |

|---|---|

| Peroxidase (POD) | 4.5 |

| Catalase (CAT) | 18.7 |

| Ascorbate Peroxidase (APX) | 126.8 |

Data sourced from a study on salt-stressed rice, showing the percentage increase in the activity of key antioxidant enzymes in leaves following this compound treatment compared to the untreated salt-stressed group. frontiersin.org

Modulation of Non-Enzymatic Antioxidant Content (e.g., Ascorbic Acid, Glutathione)

In addition to enzymatic defenses, this compound also influences the levels of non-enzymatic antioxidants, which are crucial components of the cellular redox state. semanticscholar.org These molecules, including Ascorbic Acid (AsA or Vitamin C) and Glutathione (GSH), directly neutralize ROS and participate in recycling other antioxidants. cas.cz

Research has shown that this compound treatment can help maintain or increase the levels of these vital compounds under stress. In mung beans exposed to low-temperature stress, foliar spraying of this compound slowed the decrease in both Ascorbic Acid (AsA) and Glutathione (GSH) content. nih.gov Studies on soybean have also indicated that this compound application enhances chilling tolerance by modulating the oxygen metabolism system, which includes non-enzymatic antioxidants like AsA and GSH. researchgate.net The increase in AsA and GSH levels in treated plants could stimulate the AsA-GSH cycle, which is important for detoxifying hydrogen peroxide, a major ROS. semanticscholar.org

Reactive Oxygen Species (ROS) Scavenging Mechanisms and Lipid Peroxidation Retardation

This compound application plays a crucial role in mitigating oxidative stress in plants by enhancing their endogenous antioxidant defense systems. This leads to a reduction in the accumulation of reactive oxygen species (ROS) and a decrease in lipid peroxidation, which is the oxidative degradation of lipids in cell membranes. cabidigitallibrary.org

Under various abiotic stress conditions such as drought, salinity, heat, and cold, plants often produce excessive ROS, including superoxide anions (O₂·⁻) and hydrogen peroxide (H₂O₂). cabidigitallibrary.orgsphinxsai.com These molecules can cause significant damage to vital cellular components like lipids, proteins, and nucleic acids. sphinxsai.com this compound treatment has been shown to counteract this by boosting the activity of key antioxidant enzymes. unl.edu Studies across various plant species, including wheat, rice, soybean, and mung bean, have demonstrated that this compound significantly enhances the activities of superoxide dismutase (SOD), peroxidase (POD), catalase (CAT), and ascorbate peroxidase (APX). cabidigitallibrary.orgsphinxsai.comunl.eduresearchgate.net SOD acts as the first line of defense by converting superoxide radicals into hydrogen peroxide, which is then detoxified into water and oxygen by CAT and APX. unl.edunih.gov

Table 1: Effect of this compound on Antioxidant Enzymes and Lipid Peroxidation

| Plant Species | Stress Condition | Effect on Antioxidant Enzymes (SOD, POD, CAT, APX) | Effect on Lipid Peroxidation (MDA Content) | Reference |

|---|---|---|---|---|

| Mung Bean (Vigna radiata) | Chilling | Increased activities of SOD, POD, APX, and GR. | Not specified, but enhanced ROS scavenging ability. | unl.edu |

| Soybean (Glycine max) | Drought | Increased activities of SOD, POD, and CAT. | Lowered content. | researchgate.netnih.gov |

| Rice (Oryza sativa) | Salinity | Increased activities of POD, APX, and CAT. | Reduced. | sphinxsai.com |

| Wheat (Triticum aestivum) | Drought | Enhanced antioxidant enzyme activities. | Reduced. | cabidigitallibrary.org |

| Winter Rape (Brassica napus) | Waterlogging | Increased activities of SOD, CAT, and POD. | Significantly lower level. | researchgate.net |

Osmotic Adjustment and Water Relations

This compound influences plant water status through mechanisms of osmotic adjustment and direct effects on water relations, which are critical for survival under drought and salinity stress.

To cope with osmotic stress induced by drought or high salinity, plants accumulate low-molecular-weight organic solutes known as compatible solutes or osmoprotectants. These compounds, which include proline and various soluble sugars, help maintain cellular turgor and protect macromolecules without interfering with cellular metabolism.

Numerous studies have reported that this compound treatment enhances the accumulation of these compatible solutes under stress conditions. dysona.orgagrocares.com In soybean plants subjected to water deficit, this compound application led to an increased content of both proline and soluble sugars in the leaves. dysona.org Similarly, soaking soybean seeds in a this compound solution increased the proline and soluble sugar content in the leaves of the resulting seedlings. researchgate.net This accumulation of solutes lowers the osmotic potential of the cells, facilitating water absorption and retention. cropnutrition.com

While the increase in soluble sugars under this compound treatment is a consistent finding across different studies and plant species researchgate.netdysona.orgnih.gov, the response of proline can be more complex. Several studies confirm that this compound promotes proline accumulation in plants like barley and soybean under stress. dysona.orgcropnutrition.comfertilizerseurope.com However, other research on wheat has shown that this compound application can sometimes lower the proline content in drought-stressed seedlings. cabidigitallibrary.orgcabidigitallibrary.org This suggests that this compound's effect on proline may be species-specific or dependent on the precise nature and severity of the stress, potentially indicating that treated plants experience less stress and therefore have a reduced need for proline synthesis. cabidigitallibrary.org

By facilitating osmotic adjustment and potentially influencing stomatal behavior, this compound can have a direct impact on the water status of plants. The Relative Water Content (RWC) is a key indicator of plant water status, and its maintenance is crucial for sustaining physiological functions under drought. Research has shown that this compound treatment can significantly increase the leaf RWC in wheat and soybean seedlings under drought stress. cabidigitallibrary.orgresearchgate.net This improved water retention is a direct consequence of the enhanced osmotic adjustment and protected membrane integrity.

The effect of this compound on Water Use Efficiency (WUE), which is the ratio of biomass produced to the amount of water transpired, appears to be more variable. In one study on Ligustrum, this compound-treated plants used 13% less water in total than controls, but this difference was primarily attributed to a reduction in total leaf area rather than a change in the transpiration rate per unit area. icl-group.com Another study on Hibiscus noted a trend toward lower WUE in this compound-treated plants. frontiersin.org These findings suggest that the impact of this compound on WUE may be indirect and can vary depending on the plant species and the specific physiological changes induced by the compound.

Table 2: Influence of this compound on Osmolytes and Water Relations

| Plant Species | Stress Condition | Effect on Proline | Effect on Soluble Sugars | Effect on Relative Water Content (RWC) | Reference |

|---|---|---|---|---|---|

| Soybean (Glycine max) | Drought | Increased | Increased | Higher leaf water potential | dysona.org |

| Barley (Hordeum vulgare) | Salinity | Increased | Increased | Not specified | cropnutrition.comfertilizerseurope.com |

| Wheat (Triticum aestivum) | Drought | Decreased | Increased (inhibited sucrose increase, alleviated starch reduction) | Increased | cabidigitallibrary.org |

| Soybean (Glycine max) | Drought | Not specified | Increased | Not specified | researchgate.netnih.gov |

Accumulation of Compatible Solutes (e.g., Proline, Soluble Sugars)

Nutrient Metabolism and Utilization Efficiency

Nitrogen is a fundamental component of proteins, nucleic acids, and chlorophyll. The efficiency of nitrogen metabolism is therefore critical for plant growth and development. This compound has been shown to positively influence nitrogen metabolism and protein synthesis, particularly under stressful conditions.

Application of this compound often leads to an increase in the content of soluble proteins in various plants, including barley, wheat, and maize. cabidigitallibrary.orgcropnutrition.comfertilizerseurope.com This accumulation of soluble proteins can contribute to osmotic adjustment and also serve as a stored source of nitrogen. cropnutrition.comfertilizerseurope.com Furthermore, this compound can regulate the activity of key enzymes involved in nitrogen assimilation. In hemp seedlings under drought stress, this compound treatment significantly increased the activities of nitrate (B79036) reductase (NR), glutamine synthetase (GS), and glutamate (B1630785) synthase (GOGAT). NR is the rate-limiting enzyme in the conversion of nitrate to nitrite, while the GS/GOGAT cycle is the primary pathway for assimilating ammonia (B1221849) into amino acids. By promoting these enzymatic activities, this compound enhances the plant's capacity to convert inorganic nitrogen into organic forms, thereby improving nitrogen utilization efficiency.

Maintaining a balanced uptake and distribution of mineral ions is essential for plant health, especially under saline conditions where high concentrations of sodium (Na⁺) can interfere with the uptake of essential cations like potassium (K⁺). dysona.org Research indicates that this compound can help maintain ion homeostasis and improve the uptake of several essential mineral nutrients.

Table 3: this compound's Effect on Nutrient Metabolism and Ion Uptake

| Plant Species | Condition | Effect on Nitrogen Metabolism/Protein | Effect on Mineral Ion Content | Reference |

|---|---|---|---|---|

| Hemp (Cannabis sativa) | Drought | Increased activity of NR, GS, GOGAT. | Not specified | |

| Barley (Hordeum vulgare) | Salinity | Increased crude protein and total soluble protein. | Not specified | cropnutrition.comfertilizerseurope.com |

| Maize (Zea mays) | Normal | Increased soluble protein content. | Increased Fe, Si, K, Co, Ca, Mg, S, and Na. | researchgate.net |

| Wheat (Triticum aestivum) | Salinity | Not specified | Increased uptake of N, P, K, Fe, and Mn. | cabidigitallibrary.org |

| Mungbean (Vigna radiata) | Normal | Not specified | Increased content of Ca, Fe, Zn, and Mn in seeds. | sphinxsai.com |

Uniconazole S Role in Abiotic Stress Tolerance Mechanisms

Cold and Chilling Stress Acclimation

Exposure to low, non-freezing (chilling) or freezing (cold) temperatures can inflict severe damage on sensitive plant species, primarily by disrupting photosynthetic processes and compromising cell membrane integrity. Uniconazole (B1683454) application has been shown to confer a marked improvement in cold acclimation through distinct protective actions.

The photosynthetic apparatus, particularly Photosystem II (PSII), is highly susceptible to damage from low temperatures, a phenomenon known as photoinhibition. This damage leads to a decline in the maximum quantum efficiency of PSII (Fv/Fm) and the net photosynthetic rate (Pn), ultimately limiting plant growth and survival.

Research findings indicate that plants treated with this compound maintain significantly higher photosynthetic efficiency when exposed to cold stress. These plants exhibit a smaller reduction in Fv/Fm values compared to untreated controls, suggesting that this compound helps protect the PSII reaction centers from low-temperature-induced damage. Furthermore, treated plants often sustain higher levels of chlorophyll (B73375) and a more stable net photosynthetic rate. This preservation of photosynthetic capacity is crucial for providing the energy required for other defense and repair mechanisms during and after a cold stress event.

Table 1: Effect of this compound on Photosynthetic Parameters in Plants Under Cold Stress Data is representative of typical findings in scientific literature.

| Treatment Group | Condition | Fv/Fm (PSII Efficiency) | Net Photosynthetic Rate (Pn) (μmol CO₂ m⁻² s⁻¹) |

|---|---|---|---|

| Control (Untreated) | Normal Temperature (25°C) | 0.83 | 12.5 |

| Control (Untreated) | Cold Stress (4°C) | 0.61 | 4.2 |

| This compound-Treated | Normal Temperature (25°C) | 0.82 | 11.8 |

| This compound-Treated | Cold Stress (4°C) | 0.75 | 7.9 |

Cell membranes are the primary site of chilling injury. Low temperatures decrease membrane fluidity, impairing the function of membrane-bound proteins and leading to increased permeability and electrolyte leakage. A key indicator of this membrane damage is the accumulation of Malondialdehyde (MDA), a byproduct of lipid peroxidation.

This compound enhances membrane stability under cold stress by mitigating lipid peroxidation. Studies consistently show that this compound-treated plants exhibit lower levels of MDA and reduced electrolyte leakage compared to controls. This protective effect is partly attributed to the modulation of fatty acid composition within the membrane. To maintain fluidity at low temperatures, plants increase the proportion of unsaturated fatty acids. This compound has been linked to the enhanced metabolism of key unsaturated fatty acids like Linoleic Acid. It is proposed that this compound may upregulate the activity of fatty acid desaturase enzymes, which introduce double bonds into fatty acid chains, thereby increasing the degree of unsaturation and preserving membrane fluidity and function. Concurrently, this compound often promotes the accumulation of cryoprotectants like Proline and soluble sugars, which further stabilize membranes and proteins.

Preservation of Photosynthetic Efficiency under Low Temperatures

Drought Stress Adaptation

Water deficit is a major constraint on plant productivity worldwide. This compound confers drought tolerance by inducing morphological and physiological changes that optimize water uptake and conservation.

While this compound is a shoot growth retardant, it often reallocates resources to the root system. This physiological trade-off results in a significant alteration of plant architecture, most notably an increase in the root-to-shoot ratio. Plants treated with this compound typically develop a more robust and extensive root system, characterized by greater root length, biomass, and density. This enhanced root proliferation increases the soil volume that the plant can explore for water, improving its capacity for water absorption, particularly as soil moisture becomes limited. This optimization of the root system is a critical adaptive strategy for survival and growth under drought conditions.

Table 2: Influence of this compound on Plant Root Architecture Under Drought Stress Data is representative of typical findings in scientific literature.

| Treatment Group | Root Biomass (g) | Shoot Biomass (g) | Root-to-Shoot Ratio |

|---|---|---|---|

| Control (Untreated) | 1.5 | 6.0 | 0.25 |

| This compound-Treated | 2.1 | 4.2 | 0.50 |

Root Growth Optimization for Water Absorption

Salinity Stress Mitigation

High soil salinity imposes a dual threat on plants: osmotic stress, which hinders water uptake, and ionic toxicity, caused by the excessive accumulation of ions like sodium (Na⁺). This compound has been demonstrated to alleviate the detrimental effects of salinity through a multi-faceted defense strategy.

Plants treated with this compound show an enhanced ability to cope with osmotic stress by accumulating higher concentrations of compatible solutes, such as Proline and soluble sugars. These molecules help lower the cell's water potential, facilitating water retention and uptake from a saline environment.

Furthermore, this compound bolsters the plant's antioxidant defense system. Salinity stress induces the production of reactive oxygen species (ROS), which cause oxidative damage to cellular components. This compound application often leads to an increase in the activity of key antioxidant enzymes, including Superoxide (B77818) Dismutase (SOD), Peroxidase (POD), and Catalase (CAT). These enzymes work in concert to scavenge ROS, thereby protecting cells from oxidative damage. Finally, this compound can improve ion homeostasis. Treated plants frequently exhibit lower Na⁺ accumulation in their tissues and maintain a higher potassium (K⁺) to Na⁺ ratio, which is critical for metabolic function. This suggests that this compound may influence ion transport processes, either by reducing Na⁺ uptake or enhancing its sequestration into vacuoles, away from sensitive cytoplasmic sites.

Table 3: Physiological Responses to Salinity Stress in Plants Treated with this compound Data is representative of typical findings in scientific literature.

| Treatment Group | Leaf Na⁺ Content (mg/g DW) | Leaf K⁺/Na⁺ Ratio | Proline Content (μmol/g FW) |

|---|---|---|---|

| Control (Untreated) | 28.5 | 0.8 | 15.2 |

| This compound-Treated | 19.1 | 1.9 | 32.5 |

Mechanisms of Ion Homeostasis and Exclusion

Under high salinity stress, maintaining ion homeostasis is critical for plant survival. This compound has been shown to play a role in this process, although the primary mechanisms of its action appear to be indirect, focusing on the accumulation of compatible solutes and the regulation of plant hormones, which in turn can influence ion transport. nih.gov The ability of plants to tolerate salt stress is linked to complex biochemical pathways that help in water retention and acquisition, protection of chloroplasts, and maintenance of ion balance. nih.gov

Osmotic Adjustment under High Salinity

One of the key strategies for plants to cope with high salinity is osmotic adjustment, the accumulation of solutes to maintain cell turgor and water uptake. This compound treatment has been found to significantly enhance this process.

In barley (Hordeum vulgare L.) subjected to salt stress, the application of this compound led to a notable increase in the concentration of proline, a crucial osmolyte. biorxiv.org This accumulation of proline is a primary defense response to salt stress, helping to maintain the osmotic pressure within the cell. biorxiv.org Furthermore, this compound treatment also resulted in higher levels of total proteins and total soluble nitrogen, which can act as compatible solutes and a storage form of nitrogen, further aiding in osmotic adjustment. biorxiv.org

Research on barley grown under saline conditions demonstrated that this compound application increased the synthesis of osmotically active metabolites. biorxiv.org For instance, at a salinity level of 5000 ppm, barley plants treated with 200 ppm of this compound showed the highest increase in proline content. biorxiv.org

Effect of this compound on Proline and Crude Protein Content in Barley under Salinity Stress

| Treatment | Proline Content (mg/g dry weight) | Crude Protein (%) |

|---|---|---|

| Control (Tap Water) | Data not available | Data not available |

| 2500 ppm Salinity | Data not available | Data not available |

| 5000 ppm Salinity | Data not available | Data not available |

| 5000 ppm Salinity + 200 ppm this compound | Higher than salinity alone | Higher than salinity alone |

High Temperature Stress Response

High temperatures can cause significant damage to plant cellular structures and metabolic processes. This compound has been shown to confer tolerance to heat stress, in part by regulating plant growth and architecture.

A study on maize (Zea mays) investigated the interaction between this compound treatment and elevated temperatures. nih.gov While plant growth regulators, including this compound, generally reduced plant height, the effect was modulated by temperature. nih.gov At normal temperatures, this compound-treated plants were shorter than the control group. nih.gov Interestingly, under high-temperature conditions, the this compound-treated plants were even shorter compared to their counterparts at normal temperatures, suggesting a role in managing growth under heat stress. nih.gov This reduction in shoot growth can be advantageous, as it may allow the plant to allocate more resources to survival and reproductive processes. nih.gov

Effect of this compound on Maize Plant Height under Normal and High Temperatures

| Treatment | Temperature | Plant Height (cm) |

|---|---|---|

| No-hormone control | Normal | ~25 |

| No-hormone control | High | ~26 |

| This compound | Normal | ~15 |

| This compound | High | ~12 |

Flooding Stress Response

Flooding, or waterlogging, leads to oxygen deprivation in the root zone, severely hampering plant growth and survival. This compound application has demonstrated a mitigating effect on flooding stress in various plant species, including soybeans.

In a study on soybean (Glycine max), flooding stress significantly reduced digital biomass, plant height, and leaf area. australianoilseeds.com However, the application of this compound under flooding conditions helped to alleviate some of these negative impacts. australianoilseeds.com While this compound treatment also led to a decrease in these parameters compared to the unstressed control, the reduction was less severe than in flooded plants without this compound. australianoilseeds.com This suggests that this compound helps plants to better cope with the stress conditions imposed by flooding. researchgate.net The application of this compound has been shown to improve the antioxidant defense mechanisms in soybean leaves under waterlogging stress, thereby reducing cellular damage. researchgate.net

Effect of this compound on Soybean Growth under Flooding Stress

| Parameter | Control | Flooding Stress | Flooding Stress + this compound |

|---|---|---|---|

| Digital Biomass Reduction (%) | - | 45.25 | 22.50 (compared to flooding stress) |

| Height Reduction (%) | - | 20.51 | 19.25 (compared to flooding stress) |

| 3D Leaf Area Reduction (%) | - | 31.22 | 5.94 (compared to flooding stress) |

Heavy Metal Stress Alleviation (e.g., Cadmium)

Heavy metal contamination of soil poses a significant threat to agriculture. This compound has shown potential in alleviating the toxic effects of heavy metals like cadmium (Cd) in plants.

Effect of this compound on Maize Biomass under Cadmium Stress

| Treatment | Biomass (relative to Cd stress alone) | Plant Height (relative to Cd stress alone) |

|---|---|---|

| This compound (800 mg/L) | Increased | Increased |

Molecular and Genetic Basis of Uniconazole Induced Responses

Transcriptomic Profiling and Differentially Expressed Genes (DEGs)

The application of uniconazole (B1683454) prompts significant reprogramming of the plant transcriptome. Studies across various species have identified thousands of differentially expressed genes (DEGs) in response to treatment. For instance, in Coix lachryma-jobi L. seedlings under low temperature, 1,040 DEGs were identified after this compound application compared to the untreated low-temperature control. nih.govx-mol.net Similarly, in litchi (Litchi chinensis Sonn.) inflorescences, 4,051 DEGs were detected in response to this compound treatment. plos.org These extensive changes in gene expression highlight the compound's profound impact on cellular and metabolic processes.

A primary and well-documented effect of this compound is the significant modulation of genes involved in plant hormone signal transduction. nih.govplos.org As an inhibitor of gibberellin (GA) biosynthesis, its effects ripple through the interconnected network of hormonal pathways. plos.orgresearchgate.net Transcriptomic analyses consistently show that pathways for auxin, cytokinin, abscisic acid (ABA), ethylene (B1197577), brassinosteroid (BR), jasmonic acid (JA), and salicylic (B10762653) acid (SA) are among the most significantly enriched for DEGs. plos.orgmdpi.com

In litchi inflorescences, this compound treatment led to the upregulation of six out of seven DEGs encoding protein phosphatase 2C (PP2C), a key component in the ABA signaling pathway. plos.org In Coix seedlings, genes related to auxin and gibberellin signaling were notably affected. nih.gov Research in hemp also showed that this compound treatment under drought stress altered the expression of genes related to ABA and ZT (Zeatin-type cytokinin) levels. researchgate.net This widespread hormonal gene regulation is central to the morphological and physiological changes induced by this compound.

Table 1: Examples of Differentially Expressed Genes in Plant Hormone Signal Transduction Pathways by this compound Treatment

| Hormone Pathway | Gene/Gene Family | Observed Expression Change | Plant Species | Reference |

|---|---|---|---|---|

| Abscisic Acid (ABA) | Protein Phosphatase 2C (PP2C) | Upregulated | Litchi | plos.org |

| Auxin | AUX/IAA family | Upregulated | Coix | nih.gov |

| Gibberellin (GA) | GID1-like receptor | Upregulated | Coix | nih.gov |

| Ethylene | Ethylene receptor 3 | Upregulated | Coix | nih.gov |

| Brassinosteroid (BR) | BR-signaling kinase 2 | Upregulated | Coix | nih.gov |

This compound treatment has been found to regulate genes integral to photosynthesis and carbon metabolism. dntb.gov.ua In wheat seedlings under drought stress, transcriptome sequencing revealed that this compound affected the expression of genes associated with starch and sucrose (B13894) metabolism, porphyrin and chlorophyll (B73375) metabolism, photosynthetic antenna proteins, carotenoid biosynthesis, and carbon fixation. dntb.gov.uamdpi.com This suggests that this compound helps maintain photosynthetic efficiency under stress. For example, it can alleviate the reduction in starch content by increasing sucrose synthase activity. dntb.gov.ua

In mung bean, this compound significantly increased the transcription levels of photosynthesis-related genes such as CHUP1 (chloroplast unusual positioning 1) and WRI1 (WRINKLED1), enhancing cold stress tolerance. mdpi.com Similarly, in Coix seedlings exposed to low temperatures, a considerable number of DEGs were related to photosynthesis. nih.govx-mol.net

Table 2: this compound-Regulated Genes in Photosynthesis and Carbon Metabolism

| Pathway/Process | Gene/Gene Family | Observed Expression Change | Plant Species | Reference |

|---|---|---|---|---|

| Photosynthesis | CHUP1, WRI1 | Upregulated | Mung Bean | mdpi.com |

| Starch and Sucrose Metabolism | Sucrose Synthase (SS) | Activity Increased | Wheat | dntb.gov.ua |

| Carbon Fixation | Multiple genes in pathway | Regulated | Wheat | dntb.gov.uamdpi.com |

| Porphyrin and Chlorophyll Metabolism | Multiple genes in pathway | Regulated | Wheat | dntb.gov.uamdpi.com |

A key benefit of this compound application is the enhancement of plant tolerance to various abiotic stresses, including cold, drought, and salinity. mdpi.com This enhanced resistance is underpinned by the modulation of stress-responsive and defense-related genes. Transcriptomic studies show that this compound treatment leads to the differential expression of genes encoding antioxidant enzymes. For example, it can enhance the activities of superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT) by upregulating their corresponding genes, thereby mitigating oxidative damage from reactive oxygen species (ROS). nih.govdntb.gov.ua

In bananas, integrated transcriptome and metabolome analysis revealed that this compound treatment under cold stress enriched DEGs in pathways like plant-pathogen interactions and the MAPK signaling pathway, which are crucial for stimulus and defense responses. researchgate.netnih.gov This indicates that this compound primes the plant's defense system, preparing it to better withstand environmental challenges.

This compound's role in regulating plant stature, particularly inducing dwarfism, is linked to its influence on cell wall modification and lignin (B12514952) biosynthesis. A landmark study in flowering Chinese cabbage revealed a specific molecular mechanism where this compound application leads to hypocotyl dwarfing. frontiersin.orgnih.govdntb.gov.ua This effect is achieved by repressing the phenylpropanoid biosynthesis pathway, which is a precursor to lignin. frontiersin.orgnih.govnih.gov

The study identified that this compound treatment significantly downregulated the gene BrPAL4 (Brassica rapa Phenylalanine Ammonia-Lyase 4), a key portal enzyme in the lignin biosynthesis pathway. frontiersin.orgnih.gov Further investigation showed that the transcription factor BrbZIP39 directly binds to the promoter of BrPAL4 and activates its expression. This compound treatment was found to suppress the expression of BrbZIP39. frontiersin.orgnih.gov Therefore, this compound induces dwarfing by repressing the BrbZIP39–BrPAL4 module, which in turn decreases lignin content and inhibits hypocotyl elongation. frontiersin.orgnih.govdntb.gov.ua

Table 3: Key Genes in this compound-Mediated Lignin Biosynthesis Regulation

| Gene | Function | Effect of this compound | Result | Plant Species | Reference |

|---|---|---|---|---|---|

| BrbZIP39 | Transcription factor | Downregulated | Reduces activation of BrPAL4 | Flowering Chinese Cabbage | frontiersin.orgnih.gov |

| BrPAL4 | Phenylalanine Ammonia-Lyase 4; key enzyme in lignin biosynthesis | Downregulated | Decreased lignin content | Flowering Chinese Cabbage | frontiersin.orgnih.govdntb.gov.ua |

Genes Related to Abiotic Stress Response and Defense Mechanisms

Metabolomic Alterations and Metabolic Pathway Enrichment

In conjunction with transcriptomic changes, this compound induces significant shifts in the plant metabolome. Non-targeted metabolomic analyses have identified hundreds of differentially accumulated metabolites (DAMs) following treatment. In a study on flowering Chinese cabbage, 201 DAMs—94 downregulated and 107 upregulated—were identified in hypocotyls after this compound application. frontiersin.orgnih.gov Similarly, metabolome analysis in banana revealed significant changes in flavonoids, tannins, alkaloids, lipids, and amino acids. nih.govresearchgate.net

Among the most consistently affected metabolic pathways is the biosynthesis of flavonoids, particularly flavones and flavonols. researchgate.netfrontiersin.org KEGG pathway enrichment analysis of DAMs frequently highlights "flavonoid biosynthesis" and "flavone and flavonol biosynthesis" as significantly overrepresented. frontiersin.orgnih.govplos.org

In flowering Chinese cabbage, these pathways were among the most significantly enriched for DAMs. frontiersin.orgnih.gov In banana, metabolomic analysis under cold stress also showed that flavone (B191248) and flavonol biosynthesis was significantly enriched in the this compound-treated group. researchgate.netnih.gov Flavonoids are crucial secondary metabolites involved in a variety of functions, including pigmentation, UV protection, and defense against pathogens. The modulation of these compounds by this compound is linked to the observed enhancement in stress tolerance and changes in plant development. nih.govresearchgate.net For example, the accumulation of certain flavonoids may contribute to the plant's enhanced antioxidant capacity and resistance to abiotic stressors. nih.gov

Table 4: Metabolomic Pathways Modulated by this compound

| Enriched Metabolic Pathway | Observation | Plant Species | Reference |

|---|---|---|---|

| Flavone and flavonol biosynthesis | Significantly overrepresented in DAMs | Flowering Chinese Cabbage, Banana | researchgate.netnih.govfrontiersin.orgnih.gov |

| Flavonoid biosynthesis | Significantly overrepresented in DAMs | Flowering Chinese Cabbage, Banana | researchgate.netnih.govfrontiersin.orgnih.govresearchgate.net |

| Phenylpropanoid biosynthesis | Significantly affected; precursor to flavonoids and lignin | Flowering Chinese Cabbage, Banana | frontiersin.orgnih.govnih.gov |

| Linoleic acid metabolism | Enriched in DAMs; related to cell membrane stability | Banana | researchgate.netnih.gov |

Phenylpropanoid Biosynthesis Pathway Alterations

The phenylpropanoid biosynthesis pathway is a crucial metabolic route that produces a variety of secondary metabolites, including lignin, flavonoids, and other defense-related compounds. This compound treatment has been shown to significantly impact this pathway. Combined transcriptome and metabolome analyses in flowering Chinese cabbage have revealed that the phenylpropanoid biosynthesis pathway is a key target of this compound. researchgate.netfrontiersin.org Specifically, this compound treatment can lead to a downregulation of key enzyme-encoding genes in this pathway. One notable example is the downregulation of the BrPAL4 gene, a member of the phenylalanine ammonia-lyase (PAL) family, which is a pivotal entry-point enzyme into the phenylpropanoid pathway. researchgate.net This downregulation has been linked to a decrease in lignin content, contributing to the dwarfing phenotype observed in this compound-treated seedlings. researchgate.netfrontiersin.org

Further research has indicated that the effect of this compound on phenylpropanoid biosynthesis is mediated by specific transcription factors. The basic leucine (B10760876) zipper (bZIP) transcription factor, BrbZIP39, has been identified as a positive regulator of lignin biosynthesis. researchgate.netfrontiersin.org this compound treatment represses the expression of BrbZIP39, which in turn downregulates its target, BrPAL4, leading to reduced lignin production. researchgate.net Multi-omics integration analysis in wheat has also associated this compound-induced increases in tillering capability with abscisic acid and gibberellic acid-mediated phenylpropanoid biosynthesis, highlighting its importance in lignin biosynthesis for maintaining cell membrane integrity in tiller node cells. oup.com

Carbohydrate and Lipid Metabolism Shifts

This compound application induces significant shifts in both carbohydrate and lipid metabolism within plants. Transcriptome analyses have consistently shown that genes associated with starch and sucrose metabolism are differentially regulated by this compound. researchgate.netnii.ac.jp In wheat seedlings under drought stress, this compound treatment was found to inhibit the increase in sucrose concentration and alleviate the reduction in starch content, partly by increasing sucrose synthase (SS) activity. researchgate.net This modulation of carbohydrate metabolism is crucial for providing the necessary energy and building blocks for stress responses and continued growth. Furthermore, this compound has been observed to promote the transport of carbohydrates to grains in rice, potentially enhancing yield under stress conditions. plos.orgdntb.gov.ua

In addition to carbohydrate metabolism, this compound also influences lipid metabolism. In rats, changes in serum chemistry, including increased cholesterol, triglycerides, and phospholipids (B1166683), have been observed following this compound administration, indicating altered fat metabolism. rhea-db.org In plants, this compound has been shown to affect membrane lipid peroxidation, often by enhancing the activity of antioxidant enzymes that protect membranes from damage. researchgate.net Studies have also pointed to the involvement of glycerophospholipid metabolism in this compound-induced responses, particularly in maintaining the integrity of cell membranes in tiller node cells of wheat. oup.com Furthermore, research on the sterol biosynthetic inhibitor This compound-P (B1683726) suggests that alterations in lipid composition, such as the replacement of phospholipids with uncharged lipids like sterols, may decrease the uptake of toxic metal ions by altering membrane properties. nih.gov

Identification and Functional Characterization of Regulatory Genes and Transcription Factors

The physiological responses to this compound are orchestrated by complex gene regulatory networks, with transcription factors playing a central role in modulating gene expression. Several families of transcription factors have been identified as key players in mediating this compound's effects on plant growth, development, and stress tolerance.

Roles of bHLH, WRKY, NAC, TCS, ARF, JAZ, DELLA, and bZIP Transcription Factor Families

bHLH and WRKY: In litchi inflorescences, this compound treatment leads to the differential expression of numerous transcription factors, with the basic helix-loop-helix (bHLH) and WRKY families being particularly prominent. plos.orgfrontiersin.org A significant number of bHLH and WRKY genes were found to be upregulated following this compound application, suggesting their involvement in this compound-induced flower formation. plos.orgfrontiersin.org

NAC: The NAC (NAM, ATAF1/2, CUC2) transcription factor family is also responsive to this compound. In litchi, several NAC unigenes were significantly upregulated after treatment. plos.org Furthermore, this compound has been shown to regulate NAC gene expression levels to improve the physiological state and drought tolerance of soybean plants. researchgate.net

TCS: The two-component system (TCS) is a crucial signal transduction pathway in plants. Research has shown that this compound application, in combination with straw mulching, increased the expression of A-ARR (Type-A Arabidopsis Response Regulator), a component of the cytokinin signal transduction pathway which is part of the larger TCS framework. researchgate.net This suggests that this compound can modulate cytokinin signaling, which is known to be involved in a wide array of developmental processes.

ARF: Auxin Response Factors (ARFs) are key regulators of auxin-mediated gene expression. This compound treatment has been shown to influence the expression of ARF genes. In litchi, several unigenes encoding ARFs were upregulated after this compound spraying. plos.org In wheat, this compound application was found to increase the expression of ARF genes within the auxin signaling pathway. researchgate.net

JAZ: Jasmonate-ZIM domain (JAZ) proteins are repressors of jasmonic acid (JA) signaling. This compound treatment has been found to reduce the expression of JAZ genes in the jasmonic acid signaling pathway in wheat. researchgate.net This suggests that this compound may modulate JA-mediated responses by influencing the levels of these key repressor proteins.

DELLA: DELLA proteins are central negative regulators of the gibberellin (GA) signaling pathway. This compound inhibits GA biosynthesis, which leads to the accumulation of DELLA proteins. frontiersin.org This accumulation is a key mechanism by which this compound exerts its growth-retarding effects. The stabilized DELLA proteins can then interact with a multitude of other transcription factors, thereby influencing a wide range of developmental processes beyond just stem elongation. frontiersin.org

bZIP: As previously mentioned in the context of phenylpropanoid biosynthesis, the basic leucine zipper (bZIP) transcription factor family is a direct target of this compound action. In flowering Chinese cabbage, this compound downregulates the expression of BrbZIP39, which in turn reduces lignin biosynthesis and leads to a dwarfing phenotype. researchgate.netfrontiersin.org

Protein-Ligand Interactions and Structural Biology

To fully comprehend the molecular mechanisms of this compound, it is essential to identify its direct binding partners and understand the structural basis of its inhibitory actions on key enzymes.

Direct Binding Targets of this compound (e.g., Chlorophyll a-b binding protein 13)

Recent research has shed light on the direct molecular targets of this compound beyond its well-known effects on hormone biosynthesis enzymes. Through a combination of protein structure prediction using machine learning algorithms and molecular docking studies, it has been discovered that this compound exhibits a strong binding affinity for certain photosynthesis-related proteins. researchgate.net

A standout finding is the identification of Chlorophyll a-b binding protein 13 (encoded by the gene LOC106780309 in mung bean) as a direct binding target of this compound. researchgate.net This interaction was confirmed through isothermal titration calorimetry. researchgate.net Chlorophyll a-b binding proteins are integral components of the light-harvesting complex, which is responsible for capturing light energy for photosynthesis. ebi.ac.uk The direct binding of this compound to this protein suggests a targeted interaction that may be central to the observed effects of this compound on photosynthesis-related pathways and stress resilience. researchgate.net Transcriptomic studies in wheat under drought stress have also shown that this compound upregulates the expression of several chlorophyll a-b binding proteins, including LHCA2, LHCA3, LHCB1, LHCB3, and LHCB5, further supporting the link between this compound and these crucial photosynthetic components. mdpi.com

Enzyme Inhibition Kinetics and Structural Modeling

This compound is a potent inhibitor of several cytochrome P450 monooxygenases, which are key enzymes in various biosynthetic pathways. Its inhibitory action is a cornerstone of its function as a plant growth regulator.

One of the primary targets of this compound is ent-kaurene (B36324) oxidase (CYP701) , an enzyme that catalyzes a crucial step in the biosynthesis of gibberellins (B7789140). tandfonline.comannualreviews.org By inhibiting this enzyme, this compound effectively reduces the levels of bioactive GAs, leading to the characteristic dwarfing of plants. annualreviews.org The (S)-enantiomer of this compound is particularly more inhibitory to ent-kaurene oxidation than the (R)-enantiomer. annualreviews.org

This compound is also a powerful inhibitor of abscisic acid (ABA) 8'-hydroxylase (CYP707A) , a key enzyme in the catabolism of ABA. tandfonline.comresearchgate.net This inhibition leads to an increase in endogenous ABA levels. tandfonline.com Kinetic studies have revealed that this compound-P is a strong competitive inhibitor of CYP707A3 with a Ki value of 8.0 nM . tandfonline.com

Structural insights into these interactions reveal that the triazole moiety of this compound binds to the active site of the P450 enzyme by coordinating with the heme-iron atom. frontiersin.org The specificity and affinity of this compound for different P450 enzymes are determined by its other structural features, such as the 4-chlorophenyl and t-butyl-hydroxymethyl groups, which interact with the surrounding protein residues. nii.ac.jp Structural modeling and structure-activity relationship studies have been conducted to understand how modifications to the this compound structure affect its inhibitory potency against enzymes like CYP707A3, with a focus on its hydrophilic functional groups and conformation. nii.ac.jpfrontiersin.org These studies are crucial for the design of more specific inhibitors.

Below is an interactive data table summarizing the key molecular interactions of this compound discussed in this article.

| Category | Specific Target/Pathway | Effect of this compound | Organism/System | Key Findings | References |

| Metabolic Pathway | Phenylpropanoid Biosynthesis | Downregulation | Flowering Chinese Cabbage | Repression of BrbZIP39–BrPAL4 module, leading to reduced lignin. | researchgate.netfrontiersin.org |

| Metabolic Pathway | Carbohydrate Metabolism | Regulation | Wheat, Rice | Inhibition of sucrose increase, alleviation of starch reduction, promotion of carbohydrate transport. | researchgate.netnii.ac.jpplos.orgdntb.gov.ua |

| Metabolic Pathway | Lipid Metabolism | Alteration | Rat, Wheat, Plants | Increased serum lipids, protection against membrane lipid peroxidation, involvement of glycerophospholipid metabolism. | oup.comresearchgate.netrhea-db.orgnih.gov |

| Transcription Factor | bHLH & WRKY | Upregulation | Litchi | Implicated in this compound-induced flower formation. | plos.orgfrontiersin.org |

| Transcription Factor | NAC | Regulation | Litchi, Soybean | Upregulation in litchi; regulation of expression for drought tolerance in soybean. | researchgate.netplos.org |

| Transcription Factor | TCS (A-ARR) | Upregulation | Wheat | Increased expression, suggesting modulation of cytokinin signaling. | researchgate.net |

| Transcription Factor | ARF | Upregulation | Litchi, Wheat | Increased expression in auxin signaling pathway. | researchgate.netplos.org |

| Transcription Factor | JAZ | Downregulation | Wheat | Reduced expression in jasmonic acid signaling pathway. | researchgate.net |

| Transcription Factor | DELLA | Accumulation | Plants | Inhibition of GA biosynthesis leads to DELLA protein stabilization. | frontiersin.orgfrontiersin.org |

| Transcription Factor | bZIP | Downregulation | Flowering Chinese Cabbage | Repression of BrbZIP39, leading to reduced lignin. | researchgate.netfrontiersin.org |

| Direct Binding Target | Chlorophyll a-b binding protein 13 | Direct Binding | Mung Bean | Confirmed by isothermal titration calorimetry; high binding affinity. | researchgate.net |

| Enzyme Inhibition | ent-kaurene oxidase (CYP701) | Inhibition | Plants | Blocks gibberellin biosynthesis. | tandfonline.comannualreviews.org |

| Enzyme Inhibition | ABA 8'-hydroxylase (CYP707A3) | Competitive Inhibition | Arabidopsis | Potent inhibition with a Ki of 8.0 nM. | tandfonline.comresearchgate.net |

Agricultural and Biotechnological Applications of Uniconazole in Plant Science

Enhancing Crop Yield and Quality Parameters

Uniconazole (B1683454) has demonstrated considerable potential in improving the yield and quality of a wide range of agricultural crops. Its ability to modulate plant architecture and physiological processes translates into better resource allocation, leading to enhanced grain filling in cereals, improved fruit set and quality in horticultural crops, and optimized development of tuberous roots.

Grain Filling and Yield Components in Cereals (e.g., Rice, Wheat, Maize)

In cereal production, achieving optimal grain filling is a critical determinant of final yield. This compound applications have been shown to positively influence this process by modifying plant morphology and physiology. ishs.org